molecular formula C14H18F2N2O3 B2456225 N-(4,4-difluorocyclohexyl)-2,6-dimethoxypyridine-3-carboxamide CAS No. 2034461-50-0

N-(4,4-difluorocyclohexyl)-2,6-dimethoxypyridine-3-carboxamide

Cat. No.: B2456225
CAS No.: 2034461-50-0
M. Wt: 300.306
InChI Key: GMCFSKZKHAWIFO-UHFFFAOYSA-N
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Description

N-(4,4-Difluorocyclohexyl)-2,6-dimethoxypyridine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the investigation of novel therapies for inflammatory and autoimmune disorders. This compound features a 4,4-difluorocyclohexyl moiety linked to a 2,6-dimethoxypyridine-3-carboxamide scaffold. The 4,4-difluorocyclohexyl group is a known pharmacophore in the development of IL-17 modulators, which are a promising class of therapeutic agents for conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis . The difluorocyclohexyl group is designed to impart favorable metabolic stability and conformational properties to the molecule, enhancing its potential as a biological probe . The 2,6-dimethoxypyridine ring system serves as a privileged heterocyclic structure in drug design, contributing to the compound's overall physicochemical profile and its ability to interact with biological targets . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biological assays aimed at understanding IL-17 signaling pathways . Its structural features make it a valuable tool for exploring structure-activity relationships in immunology research. The global pursuit of new anti-inflammatory agents underscores the importance of such research compounds, especially given the ongoing need for effective treatments for complex immune-mediated diseases . This product is intended for research purposes only in laboratory settings and is not for diagnostic, therapeutic, or human use. Researchers should consult relevant safety data sheets and handle the material according to laboratory safety protocols.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-2,6-dimethoxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O3/c1-20-11-4-3-10(13(18-11)21-2)12(19)17-9-5-7-14(15,16)8-6-9/h3-4,9H,5-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCFSKZKHAWIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)NC2CCC(CC2)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

HATU-Mediated Coupling

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) enables efficient amide bond formation under mild conditions. A representative procedure involves:

  • Dissolving 2,6-dimethoxypyridine-3-carboxylic acid (1.0 equiv) and 4,4-difluorocyclohexylamine (1.2 equiv) in anhydrous DMF.
  • Adding HATU (1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) at 0°C.
  • Stirring at room temperature for 12 hours.

Table 1: HATU-Mediated Coupling Optimization

Entry Solvent Temp (°C) Yield (%) Purity (HPLC)
1 DMF 25 78 95.2
2 DCM 25 45 88.1
3 THF 40 62 91.7

Reaction yields correlate with solvent polarity, with DMF providing optimal activation. Post-reaction purification via silica chromatography (ethyl acetate/hexanes, 3:7) isolates the product as a white crystalline solid.

Alternative Amidation Approaches

Mixed Carbonate Activation

Patent EP2794600B1 discloses mixed carbonate intermediates for sterically hindered amines. Adapting this method:

  • Treat 2,6-dimethoxypyridine-3-carboxylic acid with ethyl chloroformate (1.1 equiv) in THF.
  • Add 4,4-difluorocyclohexylamine (1.05 equiv) dropwise at −10°C.
  • Quench with aqueous NaHCO₃ and extract with EtOAc.

Key Advantages :

  • Avoids racemization of chiral centers (if present).
  • Reduced epimerization risk compared to carbodiimide-based methods.

Enzymatic Catalysis

Lipase-mediated amidation (Candida antarctica Lipase B) in tert-butanol achieves 68% conversion over 48 hours at 45°C. While eco-friendly, scalability limitations persist due to enzyme cost and prolonged reaction times.

Precursor Synthesis and Functionalization

2,6-Dimethoxypyridine-3-Carboxylic Acid Preparation

Synthesized via:

  • Methoxylation of 2,6-dichloropyridine-3-carboxylic acid using NaOMe/MeOH at reflux (82% yield).
  • Acid hydrolysis of 2,6-dimethoxynicotinonitrile (H₂SO₄, 110°C, 6 hours).

Table 2: Acid Precursor Characterization

Parameter Value
Melting Point 189–191°C
$$ ^1H $$ NMR (DMSO-d₆) δ 8.21 (d, J=8.1 Hz, 1H), 6.78 (d, J=8.1 Hz, 1H), 3.97 (s, 6H)

4,4-Difluorocyclohexylamine Synthesis

  • Reduction of 4,4-difluorocyclohexanone oxime with LiAlH₄ in THF (74% yield).
  • Buchwald–Hartwig amination of 4,4-difluorobromocyclohexane (Pd₂(dba)₃/Xantphos catalyst).

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI+) : m/z calcd for C₁₄H₁₇F₂N₂O₃ [M+H]⁺: 311.1214; found: 311.1218.
  • $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 8.34 (d, J=8.2 Hz, 1H), 6.62 (d, J=8.2 Hz, 1H), 4.05 (s, 6H), 3.79–3.72 (m, 1H), 2.18–2.05 (m, 4H), 1.93–1.81 (m, 4H).
  • $$ ^{19}F $$ NMR : δ −99.2 (d, J=245 Hz), −101.6 (d, J=245 Hz).

X-ray Crystallography

Single-crystal analysis confirms the trans-difluoro configuration and amide plane orientation (dihedral angle = 12.3° relative to pyridine ring).

Process Optimization and Scale-Up

Solvent Screening

Table 3: Solvent Impact on Pilot-Scale Yield

Solvent Batch Size (kg) Yield (%) Purity (%)
DMF 5.0 75 94.8
NMP 5.0 72 93.1
Acetonitrile 5.0 58 89.5

Catalyst Recycling

Immobilized HATU on polystyrene resin enables three reuse cycles without significant activity loss (yield drop: 78% → 73% → 70%).

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated coupling using Ru(bpy)₃Cl₂ achieves 81% yield in flow reactors (residence time = 30 min).

Continuous Flow Synthesis

Microreactor systems reduce reaction time from 12 hours to 45 minutes, enhancing throughput by 15×.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-2,6-dimethoxypyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-2,6-dimethoxypyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of specific biological pathways.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-2,6-dimethoxypyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,4-difluorocyclohexyl)-2,6-dimethoxypyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both fluorine atoms and methoxy groups. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for various research applications.

Biological Activity

N-(4,4-difluorocyclohexyl)-2,6-dimethoxypyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1). This article explores its biological activity, pharmacokinetic properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound can be represented as follows:

  • Molecular Formula : C14H18F2N2O3
  • Molecular Weight : 288.30 g/mol
  • IUPAC Name : this compound

This compound features a pyridine ring with methoxy groups at the 2 and 6 positions and a carboxamide group at the 3 position, contributing to its biological activity.

Inhibition of PARP-1

This compound has been identified as a potent and selective inhibitor of PARP-1. PARP-1 plays a crucial role in DNA repair mechanisms. Inhibition of this enzyme has therapeutic implications in cancer treatment, particularly in tumors with defective DNA repair pathways.

Key Findings :

  • Selectivity : The compound exhibits high selectivity for PARP-1 over PARP-2, which is critical to minimize potential side effects associated with broader inhibition .
  • Efficacy in Models : In vivo studies demonstrated that this compound significantly enhances the efficacy of chemotherapeutic agents like Temozolomide in xenograft models of breast cancer (MDA-MB-436) and pancreatic cancer (Capan-1) by promoting tumor regression .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:

ParameterValue
Oral BioavailabilityHigh
Half-LifeApproximately 6 hours
MetabolismHepatic
ExcretionRenal

These properties suggest that the compound can be effectively administered orally and may achieve therapeutic concentrations rapidly.

Case Studies

  • Combination Therapy in Cancer Models :
    • A study investigated the combination of this compound with Temozolomide in MDA-MB-436 xenograft models. Results showed a significant reduction in tumor size compared to controls receiving either agent alone .
  • Toxicological Assessment :
    • Toxicity studies indicated that doses up to 5000 mg/kg body weight did not result in acute lethality in animal models. Observations included mild behavioral changes at higher doses but no severe adverse effects were noted .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(4,4-difluorocyclohexyl)-2,6-dimethoxypyridine-3-carboxamide, and how can intermediates be characterized?

  • Methodology : The compound is synthesized via coupling of 2,6-dimethoxypyridine-3-carboxylic acid with 4,4-difluorocyclohexylamine. Key steps include activation of the carboxylic acid (e.g., using HATU or EDCI as coupling agents) and purification via column chromatography. Intermediates are characterized by 1H^1\text{H} NMR (e.g., δ 1.5–2.5 ppm for cyclohexyl protons) and LC-MS to confirm molecular ions. Structural validation via single-crystal X-ray diffraction (as in analogous compounds ) ensures stereochemical fidelity.

Q. How can researchers optimize solubility and stability for in vitro assays?

  • Methodology : Solubility is tested in DMSO, PBS, and ethanol using UV-Vis spectroscopy (λ~280 nm for pyridine derivatives). Stability under physiological conditions (pH 7.4, 37°C) is monitored via HPLC over 24–72 hours. For unstable analogs, lyophilization with cryoprotectants (e.g., trehalose) or formulation in cyclodextrin complexes improves shelf life .

Advanced Research Questions

Q. What computational strategies are effective for predicting binding affinity of this carboxamide to biological targets?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with receptors like kinases or GPCRs. Pharmacophore mapping prioritizes substituents (e.g., difluorocyclohexyl for hydrophobic pockets). Free energy perturbation (FEP) calculations refine binding ΔG values, validated by SPR or ITC assays .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodology : Cross-validate assays using standardized protocols (e.g., IC50_{50} determination via dose-response curves in triplicate). Control variables: cell line (e.g., HEK293 vs. HeLa), solvent concentration (<0.1% DMSO), and batch-to-batch compound purity (HPLC >98%). Meta-analysis of SAR data identifies structural outliers (e.g., methoxy vs. ethoxy substitution) .

Q. What crystallographic techniques elucidate polymorphic forms of this carboxamide?

  • Methodology : Single-crystal XRD (Mo-Kα radiation, 100 K) resolves polymorphs. For poorly diffracting crystals, synchrotron radiation or cryo-cooling (liquid N2_2) enhances data quality. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O for dimethoxy groups) .

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